molecular formula C9H15N3 B3376127 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1172228-66-8

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No. B3376127
CAS RN: 1172228-66-8
M. Wt: 165.24 g/mol
InChI Key: BHRJWLQZSPPYGQ-UHFFFAOYSA-N
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Description

“1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring and a pyrrolidine ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Pyrrolidine is a heterocyclic compound characterized by a 5-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrolidine rings, connected by an ethyl linker. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazole and pyrrolidine rings. These nitrogen atoms could act as nucleophiles in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrrolidine rings. For example, the nitrogen atoms in these rings could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .

Future Directions

The study of compounds containing pyrazole and pyrrolidine rings is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and biological evaluation of “1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole” and related compounds .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For example, some alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

properties

IUPAC Name

1-ethyl-3-pyrrolidin-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJWLQZSPPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
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Reactant of Route 6
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